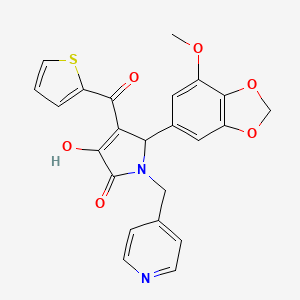![molecular formula C25H25NO9 B11058179 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058179.png)
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxy, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multiple steps. One common method includes the deprotection of a precursor compound, such as 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone, using tetrabutylammonium fluoride in tetrahydrofuran under an argon atmosphere . This reaction yields the desired compound with an overall yield of around 30%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis method with appropriate optimization of reaction conditions and purification steps could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with various molecular targets and pathways:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Heat Shock Protein 90 (Hsp90) Inhibition: It inhibits Hsp90, a chaperone protein involved in the stabilization and activation of many client proteins, leading to the degradation of these proteins.
Oxidative Mechanism: The compound may trigger caspase activation through an oxidative mechanism, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)propionic acid: This compound shares the hydroxy and methoxy functional groups but lacks the complex furo[3,2-c]pyran structure.
3-(3,4,5-trimethoxyphenyl)propionic acid: Similar in having the trimethoxyphenyl group but differs in the overall structure and complexity.
Uniqueness
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its intricate structure, which combines multiple functional groups and a fused ring system
Properties
Molecular Formula |
C25H25NO9 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C25H25NO9/c1-12-8-17-21(25(29)34-12)20(13-6-7-16(30-2)15(27)9-13)23(35-17)24(28)26-14-10-18(31-3)22(33-5)19(11-14)32-4/h6-11,20,23,27H,1-5H3,(H,26,28) |
InChI Key |
JNOJLBNLOVSOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11058099.png)
![Ethyl 2-({[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11058104.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole](/img/structure/B11058108.png)
![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B11058109.png)
![2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B11058110.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B11058122.png)
![Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate](/img/structure/B11058138.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11058140.png)
![6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B11058141.png)
![2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile](/img/structure/B11058149.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058156.png)
![1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058159.png)

![13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one](/img/structure/B11058167.png)
